Nitroxoline

Descripción general

Descripción

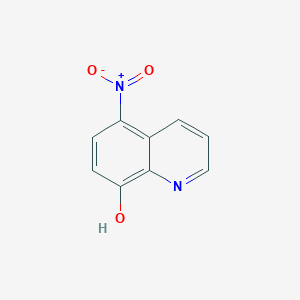

Nitroxolina, también conocida como 5-nitro-8-hidroxiquinolina, es un derivado de hidroxiquinolina que se ha utilizado como agente antibacteriano durante más de cincuenta años. Es particularmente eficaz contra bacterias gram-positivas y gram-negativas que se encuentran comúnmente en infecciones del tracto urinario. La nitroxolina es conocida por su capacidad para combatir infecciones por biopelículas y ha mostrado potencial en aplicaciones anticancerígenas debido a sus propiedades de quelación de metales .

Mecanismo De Acción

La nitroxolina ejerce sus efectos a través de múltiples mecanismos:

Actividad Antibacteriana: Quela iones metálicos esenciales como el hierro y el zinc, interrumpiendo el crecimiento bacteriano y la formación de biopelículas.

Actividad Anticancerígena: Inhibe la aminopeptidasa de metionina tipo 2, que está involucrada en la angiogénesis, y aumenta la producción de especies reactivas de oxígeno, lo que lleva a efectos citotóxicos en las células cancerosas.

Inhibición Enzimática: Actúa como un inhibidor no competitivo y reversible de la catepsina B, previniendo la proliferación y metástasis de las células tumorales.

Análisis Bioquímico

Biochemical Properties

Nitroxoline interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-biofilm properties, making it a promising candidate for catheter-related infections

Cellular Effects

This compound influences cell function by suppressing the expression of certain genes, impairing cell viability, and inducing cell cycle arrest and apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación industrial de la nitroxolina implica la nitrificación de la 8-hidroxiquinolina para formar 5-nitroso-8-hidroxiquinolina, seguida de oxidación para producir el producto final. El proceso de nitrificación generalmente utiliza ácido nítrico como agente nitrante, y el paso de oxidación se puede llevar a cabo utilizando varios agentes oxidantes como peróxido de hidrógeno o permanganato de potasio .

Métodos de Producción Industrial: En entornos industriales, la producción de nitroxolina se controla mediante métodos espectrofotométricos para garantizar la calidad de los materiales de partida y las mezclas de reacción. El proceso involucra la determinación cuantitativa de 8-hidroxiquinolina y 5-nitroso-8-hidroxiquinolina en diferentes etapas de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La nitroxolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de 5-nitroso-8-hidroxiquinolina a nitroxolina.

Reducción: Reducción del grupo nitro a un grupo amino bajo condiciones específicas.

Sustitución: Reacciones de sustitución electrófila en el anillo de quinolina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.

Sustitución: Diversos electrófilos como halógenos o cloruros de sulfonilo.

Productos Principales:

Oxidación: Nitroxolina.

Reducción: 5-amino-8-hidroxiquinolina.

Sustitución: Derivados halogenados o sulfonados de nitroxolina.

4. Aplicaciones en Investigación Científica

La nitroxolina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como agente quelante para iones metálicos en diversas reacciones químicas.

Biología: Se estudia su capacidad para inhibir la formación de biopelículas y su potencial como agente antimicrobiano.

Medicina: Se investiga por sus propiedades anticancerígenas, particularmente su capacidad para inhibir la catepsina B y otras enzimas involucradas en la progresión tumoral

Industria: Se utiliza en el desarrollo de nuevos recubrimientos y materiales antimicrobianos.

Aplicaciones Científicas De Investigación

Nitroxoline has a wide range of scientific research applications:

Chemistry: Used as a chelating agent for metal ions in various chemical reactions.

Biology: Studied for its ability to inhibit biofilm formation and its potential as an antimicrobial agent.

Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cathepsin B and other enzymes involved in tumor progression

Industry: Utilized in the development of new antimicrobial coatings and materials.

Comparación Con Compuestos Similares

La nitroxolina a menudo se compara con otros derivados de hidroxiquinolina como el clioquinol:

Clioquinol: Otro derivado de hidroxiquinolina con propiedades de quelación de metales similares pero asociado con efectos neurotóxicos en humanos.

Compuestos Similares:

- Clioquinol

- 8-hidroxiquinolina

- 5-amino-8-hidroxiquinolina

La nitroxolina destaca por su perfil de seguridad bien establecido y su amplia gama de aplicaciones en investigación tanto antimicrobiana como anticancerígena.

Actividad Biológica

Nitroxoline, a hydroxyquinoline derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. Originally developed as an antibiotic for urinary tract infections (UTIs), recent studies have expanded its potential therapeutic uses. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in treating specific conditions, and emerging applications in oncology.

This compound exhibits its biological effects through several mechanisms:

- Metal Chelation : this compound is known to chelate essential metal ions such as magnesium and manganese, which are critical for bacterial growth and survival. This action disrupts various enzymatic processes, including RNA polymerase activity, leading to inhibition of bacterial replication .

- Antimicrobial Activity : It has shown efficacy against a range of pathogens, including resistant strains. A meta-analysis indicated that this compound demonstrated non-inferiority compared to other antibiotics like cotrimoxazole and norfloxacin in treating uncomplicated UTIs, achieving over 90% bacteriuria eradication .

- Antineoplastic Properties : Recent research highlights this compound's potential as an anticancer agent. It has been shown to induce apoptosis and inhibit metastasis in various cancer types, including bladder cancer and pancreatic cancer. Notably, it affects cell bioenergetics and deregulates proteins involved in cancer cell growth .

Urinary Tract Infections

A comprehensive review of clinical studies involving this compound for treating UTIs revealed:

- Efficacy : In controlled trials involving 466 women with uncomplicated UTIs, this compound achieved similar efficacy to standard treatments with a significant reduction in bacteriuria .

- Safety Profile : The safety of this compound was comparable to that of control antibiotics, with adverse events reported at rates of 9.4% versus 7.8% for controls .

Cancer Treatment

Recent studies have explored this compound's role in oncology:

- Bladder Cancer : In vitro and in vivo studies demonstrated that this compound significantly suppressed metastasis and tumor progression. It was effective in reducing the migration capability of bladder cancer cells and showed promising results in animal models .

- Pancreatic Cancer : this compound exhibited dose-dependent antiproliferative effects on pancreatic cancer cells by modulating critical proteins involved in cell metabolism and bioenergetics .

Summary of Clinical Efficacy

| Condition | Study Type | Patients | Efficacy Rate | Comparison Group |

|---|---|---|---|---|

| Uncomplicated UTI | Meta-analysis | 466 | >90% | Cotrimoxazole, Norfloxacin |

| Bladder Cancer | Preclinical Trials | N/A | Significant suppression of metastasis | Control groups (untreated) |

| Pancreatic Cancer | In vitro/In vivo | N/A | Dose-dependent inhibition | Control (untreated) |

Case Studies

- Bladder Cancer Case Study : A multicenter phase II trial involving high-risk non-muscle invasive bladder cancer patients treated with this compound showed improved clinical outcomes compared to traditional chemotherapeutic agents like mitomycin C. Patients exhibited reduced tumor sizes without significant toxicity .

- Urinary Tract Infection Case Study : A randomized controlled trial involving 234 patients treated with this compound showed comparable efficacy to standard antibiotic treatments with a favorable safety profile, reinforcing its potential as a first-line treatment option amid rising antibiotic resistance .

Propiedades

IUPAC Name |

5-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWZDNTCBHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046284 | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |

| Record name | SID11532939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4008-48-4 | |

| Record name | Nitroxoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxoline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.